2-Chloro-3-ethoxy-6-iodopyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. The molecular formula of “2-Chloro-3-ethoxy-6-iodopyridine” is C7H7ClINO . This indicates that it contains seven carbon atoms, seven hydrogen atoms, one chlorine atom, one iodine atom, and one nitrogen atom .Scientific Research Applications
Vibrational Spectroscopy Analysis
Research involving "2-Chloro-3-ethoxy-6-iodopyridine" focuses on understanding its structural and vibrational properties. A study by Sortur et al. (2008) on 2-iodopyridine, a related compound, utilized FT-Raman and IR spectral measurements to propose vibrational assignments. This research highlights the use of advanced spectroscopic techniques to decipher the molecular structure and vibrational modes, contributing significantly to the chemical characterization of halogenated pyridines (Sortur, Yenagi, & Tonannavar, 2008).
Halogenation in Marine Algae
The role of halogens, including chlorine and iodine, in marine biology has been explored in studies like the one by Fenical (1975), which discusses the synthesis of organic halogen-containing compounds by marine red algae. This research suggests potential biological functions and environmental advantages of halogenated compounds, offering insights into natural halogenation processes and their applications in understanding marine ecosystems (Fenical, 1975).
Advances in Solid-State NMR Spectroscopy
Recent advancements in solid-state NMR spectroscopy of halogens, including chlorine and iodine, have been reviewed by Szell and Bryce (2020). This work surveys the application of solid-state nuclear magnetic resonance (SSNMR) in studying halogen-bonded adducts, pharmaceutical polymorphs, and various inorganic materials. The progress in this area underscores the importance of halogenated compounds in pharmaceutical and materials science research (Szell & Bryce, 2020).
Electrochemical Surface Finishing and Energy Storage
The review by Tsuda, Stafford, and Hussey (2017) on electrochemical technology using haloaluminate room-temperature ionic liquids highlights the significance of halogenated compounds in electroplating and energy storage applications. This research presents the versatility of halogenated compounds in enhancing electrochemical processes and their potential in developing new technologies for surface finishing and energy storage solutions (Tsuda, Stafford, & Hussey, 2017).
properties
IUPAC Name |
2-chloro-3-ethoxy-6-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO/c1-2-11-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNWQMHQNXIFAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-ethoxy-6-iodopyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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